Bisindolylmaleimide I hydrochloride

Description

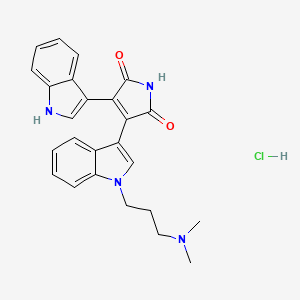

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-[1-[3-(dimethylamino)propyl]indol-3-yl]-4-(1H-indol-3-yl)pyrrole-2,5-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O2.ClH/c1-28(2)12-7-13-29-15-19(17-9-4-6-11-21(17)29)23-22(24(30)27-25(23)31)18-14-26-20-10-5-3-8-16(18)20;/h3-6,8-11,14-15,26H,7,12-13H2,1-2H3,(H,27,30,31);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRAMWNCMYJHGGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CNC5=CC=CC=C54.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00423558 | |

| Record name | Bisindolylmaleimide I, Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176504-36-2 | |

| Record name | Bisindolylmaleimide I, Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Bisindolylmaleimide I Hydrochloride: A Technical Guide for Researchers

An in-depth exploration of its mechanism, applications, and experimental protocols in cellular research.

Bisindolylmaleimide I hydrochloride (also known as GF109203X) is a potent and selective inhibitor of Protein Kinase C (PKC) isoforms, making it an invaluable tool for researchers and drug development professionals investigating a myriad of cellular signaling pathways. This technical guide provides a comprehensive overview of its core applications, mechanism of action, and detailed experimental protocols.

Core Mechanism of Action

Bisindolylmaleimide I is a cell-permeable and reversible inhibitor that exerts its effects by competitively binding to the ATP-binding site within the catalytic domain of PKC.[1][2][3] This action prevents the phosphorylation of downstream PKC substrates, effectively blocking the signal transduction cascades mediated by this crucial family of serine/threonine kinases.[1] Its selectivity for PKC isoforms is notably higher than that of the broader kinase inhibitor staurosporine.[2][4]

The activation of conventional PKC isoforms (cPKC) is a key event in many cellular processes, initiated by signals that activate Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and both Ca2+ and DAG are necessary for the activation of conventional PKC isoforms.[1] Bisindolylmaleimide I acts downstream of these activation events, directly targeting the kinase itself.[1]

Quantitative Data: Inhibitory Profile

This compound exhibits high potency for several PKC isoforms, with a preference for the conventional (α, β, γ) and novel (δ, ε) isoforms.[5][6] It also displays inhibitory activity against Glycogen Synthase Kinase-3 (GSK-3).[7][8] The half-maximal inhibitory concentrations (IC50) are summarized below.

| Kinase Target | IC50 (nM) |

| PKCα | 20[4][7] |

| PKCβI | 17[4][7] |

| PKCβII | 16[4][7] |

| PKCγ | 20[4][7] |

| PKCδ | 100-200[5] |

| PKCε | 100-200[5] |

| PKCζ | ~6000[5][6] |

| GSK-3 (in adipocyte lysates) | 360[2][8] |

| GSK-3β (immunoprecipitated) | 170[2][8] |

| Protein Kinase A (PKA) | 2000[2] |

Signaling Pathway and Inhibition

The following diagram illustrates the canonical PKC signaling pathway and the point of inhibition by Bisindolylmaleimide I.

References

- 1. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. selleckchem.com [selleckchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Bisindolylmaleimide I Hydrochloride: A Technical Guide to its PKC Inhibitor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisindolylmaleimide I hydrochloride, also known as GF109203X and Gö 6850, is a potent, cell-permeable, and reversible inhibitor of Protein Kinase C (PKC).[1][2] As a member of the bisindolylmaleimide class of compounds, which are structurally related to staurosporine, it has become an invaluable tool in cellular signaling research.[3] This technical guide provides an in-depth overview of the PKC inhibitor selectivity of Bisindolylmaleimide I, complete with quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Bisindolylmaleimide I acts as an ATP-competitive inhibitor, binding to the ATP-binding site within the catalytic domain of PKC, thereby preventing the phosphorylation of downstream substrates.[4] This mechanism of action makes it a powerful agent for dissecting the roles of PKC in a multitude of cellular processes, including gene expression, cell proliferation, and inflammatory responses.[5]

Data Presentation: Inhibitor Selectivity and Potency

The selectivity of Bisindolylmaleimide I has been characterized against various protein kinases. The following tables summarize its inhibitory activity, primarily focusing on the PKC family, as well as notable off-target kinases.

Table 1: Inhibitory Activity of Bisindolylmaleimide I against PKC Isoforms

| PKC Isoform | IC50 (nM) | Notes |

| PKCα | 8 - 20[1][2][6][7][8][9] | Conventional PKC |

| PKCβI | 8 - 17[1][2][6][9] | Conventional PKC |

| PKCβII | 14 - 16[1][2][9] | Conventional PKC |

| PKCγ | 13 - 20[1][2][8][9] | Conventional PKC |

| PKCδ | 100 - 200[8] | Novel PKC |

| PKCε | 12 - 200[7][8] | Novel PKC |

| PKCζ | ~6000[8] | Atypical PKC; weak inhibitor |

Table 2: Inhibitory Activity of Bisindolylmaleimide I against Other Kinases

| Kinase | IC50 (nM) | Notes |

| GSK-3 | 170 - 360[1] | Potent off-target inhibition |

| p90RSK1 | 610[7] | Off-target inhibition |

| p90RSK2 | 310[7] | Off-target inhibition |

| p90RSK3 | 120[7] | Off-target inhibition |

| Protein Kinase A (PKA) | 2000 | Significantly less potent inhibition |

| EGFR | >100,000[6] | Highly selective over EGFR |

| PDGFR | >100,000[6] | Highly selective over PDGFR |

| Insulin Receptor | >100,000[6] | Highly selective over Insulin Receptor |

| CDK2 | - | Identified as a novel target[10] |

Note: IC50 values can vary depending on experimental conditions, such as ATP concentration. For instance, the potency of Bisindolylmaleimide I against PKCα, PKCε, and RSK2 is reduced at physiological ATP concentrations (e.g., 5 mM) compared to lower concentrations (e.g., 50 µM).[5][7]

Experimental Protocols

Accurate and reproducible experimental design is fundamental for the reliable assessment of enzyme inhibitors. Below is a detailed methodology for a standard in vitro PKC activity assay.

In Vitro PKC Inhibition Assay (Radioactive Method)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific PKC isoform.

Materials:

-

Purified recombinant PKC isozyme[5]

-

PKC-specific substrate peptide (e.g., QKRPSQRSKYL)[5]

-

[γ-³²P]ATP (specific activity ~3000 Ci/mmol)[5]

-

Lipid activator solution (e.g., phosphatidylserine (B164497) and diacylglycerol)[5]

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 0.5 mM CaCl₂, 1 mM DTT)[5]

-

This compound stock solution (dissolved in DMSO)

-

P81 phosphocellulose paper[5]

-

0.75% Phosphoric acid wash solution[5]

-

Scintillation cocktail and counter[5]

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in the assay buffer. Ensure the final DMSO concentration is kept constant (e.g., <1%) across all samples.[5]

-

Prepare a reaction master mix containing the assay buffer, PKC enzyme, substrate peptide, and lipid activator. The lipid activator should be sonicated on ice before use.[5]

-

-

Kinase Reaction:

-

In a microcentrifuge tube, add the desired volume of the reaction master mix.

-

Add the serially diluted inhibitor or vehicle control (DMSO) to the respective tubes.

-

Pre-incubate the mixture for 10 minutes at 30°C.[5]

-

Initiate the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be close to the Km value for the specific PKC isoform, if known, or a standard concentration (e.g., 10 µM) can be used.[5]

-

Incubate the reaction for a defined period (e.g., 10-20 minutes) at 30°C. This time should be within the linear range of enzyme activity.[5]

-

-

Stopping the Reaction and Separation:

-

Terminate the reaction by spotting an aliquot of the reaction mixture onto the center of a numbered P81 phosphocellulose paper square.[5]

-

Immediately immerse the P81 papers in a beaker containing 0.75% phosphoric acid.[5]

-

Wash the papers three to four times with 0.75% phosphoric acid for 5 minutes each to remove unincorporated [γ-³²P]ATP.[5]

-

Perform a final wash with acetone (B3395972) to dry the papers.[5]

-

-

Quantification and Data Analysis:

-

Place the dried P81 paper squares into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[5]

-

Subtract the background counts (reaction without enzyme) from all other readings.[5]

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.[5]

-

Alternative Non-Radioactive Methods: Several non-radioactive methods are also available for measuring PKC activity. These include fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), and antibody-based detection of phosphorylated substrates (e.g., ELISA), which offer advantages in terms of safety and ease of use.[5]

Visualizations

Signaling Pathway

The following diagram illustrates the classical PKC signaling pathway and the point of inhibition by Bisindolylmaleimide I.

Caption: Simplified Protein Kinase C (PKC) signaling pathway and the point of inhibition.

Experimental Workflow

The diagram below outlines the general workflow for an in vitro kinase inhibition assay.

Caption: General workflow for a radioactive in vitro kinase inhibition assay.

Conclusion

This compound is a potent and relatively selective inhibitor of conventional and novel PKC isoforms. While it demonstrates high selectivity over certain receptor tyrosine kinases and PKA, it is important for researchers to be aware of its off-target effects, particularly on GSK-3 and p90RSK. The choice of inhibitor and the interpretation of experimental results should always consider this broader selectivity profile. The provided experimental protocol offers a robust framework for quantifying the inhibitory activity of Bisindolylmaleimide I and similar compounds, enabling a deeper understanding of their role in modulating cellular signaling pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bisindolylmaleimide I (GF-109203X) | Cell Signaling Technology [cellsignal.com]

- 9. axonmedchem.com [axonmedchem.com]

- 10. Proteome-wide identification of cellular targets affected by bisindolylmaleimide-type protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bisindolylmaleimide I Hydrochloride for Studying Kinase Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisindolylmaleimide I (BIM I), also known as GF109203X or Gö 6850, is a potent, cell-permeable, and reversible inhibitor of Protein Kinase C (PKC).[1][2][3][4][5] Structurally similar to staurosporine, BIM I demonstrates high selectivity for several PKC isozymes by acting as a competitive inhibitor for the ATP-binding site of the kinase.[1][3][5] This technical guide provides a comprehensive overview of Bisindolylmaleimide I hydrochloride, its mechanism of action, and its application in the study of kinase-mediated signaling pathways.

Mechanism of Action

This compound exerts its inhibitory effects by competing with ATP for binding to the catalytic domain of PKC.[1][3][5] This prevents the phosphorylation of downstream substrates, thereby blocking PKC-mediated signal transduction. Its cell-permeable nature allows for its effective use in cell-based assays to probe the roles of PKC in various cellular processes.[1][2][4] While highly selective for PKC, it is important to note that at higher concentrations, Bisindolylmaleimide I can also inhibit other kinases, such as Glycogen Synthase Kinase-3 (GSK-3).[2][3][4]

Data Presentation: Inhibitory Profile of Bisindolylmaleimide I

The following tables summarize the quantitative data regarding the inhibitory activity of Bisindolylmaleimide I against various protein kinases.

Table 1: IC50 Values for Protein Kinase C (PKC) Isoforms

| Kinase Target | IC50 (nM) |

| PKCα | 20[2][4][6][7] |

| PKCβI | 17[2][4][6][7] |

| PKCβII | 16[2][4][6][7] |

| PKCγ | 20[2][4][6][7] |

| PKCδ | 100-200[8] |

| PKCε | 100-200[8] |

| PKCζ | ~6000[8][9] |

Table 2: IC50 Values for Other Kinases

| Kinase Target | IC50 (nM) |

| GSK-3 (in primary adipocyte lysates) | 360[1][3][5] |

| GSK-3β (immunoprecipitated) | 170[1][3][5] |

| Protein Kinase A (PKA) | 2000[1][5] |

| p90RSK | Significant inhibition at ≥3 µM[10] |

Signaling Pathways and Experimental Workflows

PKC-Mediated Signaling Pathway

Bisindolylmaleimide I is a critical tool for dissecting the PKC signaling cascade. PKC isoforms are activated by second messengers like diacylglycerol (DAG) and calcium (Ca2+), which are produced following the activation of Phospholipase C (PLC). Activated PKC then phosphorylates a multitude of downstream targets, influencing diverse cellular processes such as proliferation, differentiation, and apoptosis.

Caption: Inhibition of the PKC signaling pathway by Bisindolylmaleimide I.

PKC-Dependent ERK/MAPK Pathway Activation

PKC can activate the Raf-MEK-ERK (MAPK) signaling cascade, a crucial pathway in cell proliferation and survival. Bisindolylmaleimide I can be used to investigate the role of PKC in this process.

Caption: Bisindolylmaleimide I blocks PKC-mediated activation of the ERK/MAPK pathway.

Experimental Workflow: Investigating Kinase Inhibition

A typical workflow for studying the effect of Bisindolylmaleimide I on a kinase pathway involves cell treatment, protein analysis, and functional assays.

References

- 1. benchchem.com [benchchem.com]

- 2. Protein kinase C activates the MEK-ERK pathway in a manner independent of Ras and dependent on Raf - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. ERK activation is only one role of PKC in TCR-independent cytotoxic T cell granule exocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ≥95% (HPLC), protein kinase C inhibitor , solid | Sigma-Aldrich [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

GF109203X: A Technical Guide for Interrogating PKC Signal Transduction

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of GF109203X (also known as Bisindolylmaleimide I), a potent and selective inhibitor of Protein Kinase C (PKC). This document details its mechanism of action, selectivity profile, and application as a chemical probe for dissecting PKC-mediated signal transduction pathways. Experimental protocols and data are presented to facilitate its effective use in research and drug discovery.

Introduction to GF109203X

GF109203X is a cell-permeable, reversible, and ATP-competitive inhibitor of the PKC family of serine/threonine kinases.[1] Its high potency and selectivity, particularly for conventional (α, β, γ) and novel (δ, ε) PKC isoforms, have established it as a valuable tool for elucidating the physiological and pathological roles of PKC signaling.[2] Unlike the broad-spectrum kinase inhibitor staurosporine, GF109203X exhibits greater selectivity, making it a more precise instrument for studying PKC-specific cellular events.[3][4]

Mechanism of Action

GF109203X exerts its inhibitory effect by competing with ATP for binding to the catalytic domain of PKC.[1] This competitive inhibition prevents the transfer of the γ-phosphate from ATP to the serine and threonine residues of PKC substrates, thereby blocking downstream signaling events. The structural similarity of GF109203X to the ATP molecule allows it to fit into the nucleotide-binding pocket of the kinase, but its lack of a transferable phosphate (B84403) group renders the enzyme inactive.

Selectivity and Potency

The utility of a chemical probe is defined by its selectivity. While GF109203X is a potent PKC inhibitor, it is essential to be aware of its activity against other kinases, especially at higher concentrations.

Table 1: Inhibitory Potency (IC50) of GF109203X against PKC Isoforms

| PKC Isoform | IC50 (nM) | Assay Conditions | Reference |

| PKCα | 8.4 - 20 | Cell-free assays | [3][5] |

| PKCβI | 17 - 18 | Cell-free assays | [3][5] |

| PKCβII | 16 | Cell-free assay | [3][5] |

| PKCγ | 20 | Cell-free assay | [3][5] |

| PKCδ | 210 | Cell-free assay | |

| PKCε | 12 - 132 | Cell-free assays | [6] |

| PKCζ | 5800 | Cell-free assay |

Table 2: Selectivity Profile of GF109203X against Other Kinases

| Kinase | IC50 (nM) | Reference |

| p90RSK1 | 610 | [6] |

| p90RSK2 | 310 | [6] |

| p90RSK3 | 120 | [6] |

| GSK-3 | 170 - 360 | |

| MLCK | 600 | |

| PKG | 4600 | |

| PKA | 33000 |

Note: IC50 values can vary depending on the assay conditions, particularly the ATP concentration. For instance, at physiological ATP concentrations (5 mM), the potency of GF109203X against PKCα and PKCε is reduced to 310 nM and 170 nM, respectively.[6]

Experimental Protocols

The following are generalized protocols for common assays utilizing GF109203X. Researchers should optimize these protocols for their specific cell types and experimental conditions.

In Vitro PKC Kinase Assay

This assay measures the ability of GF109203X to inhibit the phosphorylation of a PKC substrate by a purified PKC isozyme.

Materials:

-

Purified recombinant human PKC isozyme (e.g., PKCα)

-

PKC substrate (e.g., GST-MARCKS)

-

GF109203X

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 100 µM CaCl₂)

-

Phosphatidylserine and diacylglycerol

-

SDS-PAGE sample buffer

-

Trichloroacetic acid (TCA)

Procedure:

-

Prepare a reaction mixture containing the kinase reaction buffer, PKC substrate, phosphatidylserine, and diacylglycerol.

-

Add varying concentrations of GF109203X (or vehicle control, typically DMSO) to the reaction mixture and incubate for 10-15 minutes at 30-37°C.[3][6]

-

Initiate the kinase reaction by adding [γ-³²P]ATP and the purified PKC enzyme.[3]

-

Stop the reaction by adding SDS-PAGE sample buffer or by precipitating the proteins with TCA.[3]

-

If using SDS-PAGE, resolve the proteins and visualize the phosphorylated substrate by autoradiography.

-

If using TCA precipitation, collect the precipitate by centrifugation, wash, and measure the incorporated ³²P by scintillation counting.[3]

Cellular Assay for PKC Inhibition

This protocol describes how to assess the effect of GF109203X on PKC activity within intact cells, often by measuring the phosphorylation of a downstream target.

Materials:

-

Cell line of interest (e.g., Swiss 3T3 fibroblasts, human platelets)

-

Cell culture medium

-

GF109203X

-

PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)

-

Lysis buffer

-

Antibodies for Western blot analysis (e.g., anti-phospho-MARCKS, total MARCKS)

Procedure:

-

Seed cells and grow to the desired confluency.

-

Pre-treat the cells with various concentrations of GF109203X or vehicle control for a specified time (e.g., 15-30 minutes).[3][6]

-

Stimulate the cells with a PKC activator like PMA for a short period (e.g., 5-15 minutes) to induce PKC-dependent phosphorylation.[6]

-

Wash the cells with cold PBS and lyse them in an appropriate lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

Determine protein concentration in the lysates.

-

Analyze the phosphorylation status of a known PKC substrate (e.g., MARCKS) by Western blotting using phospho-specific and total protein antibodies.

Visualizing PKC Signaling and Experimental Logic

The following diagrams illustrate key concepts related to the use of GF109203X in studying PKC signaling.

Diagram 1: Canonical PKC Signaling Pathway

Caption: Canonical Gq-PLC-PKC signaling pathway and the inhibitory action of GF109203X.

Diagram 2: Experimental Workflow for Assessing GF109203X Efficacy

Caption: A typical experimental workflow to determine the efficacy of GF109203X in a cell-based assay.

Applications in Research

GF109203X has been instrumental in defining the role of PKC in a multitude of cellular processes, including:

-

Cell Proliferation and Differentiation: By inhibiting PKC, researchers can investigate its involvement in cell cycle progression and differentiation programs.[1]

-

Gene Expression: PKC can regulate the activity of various transcription factors. GF109203X can be used to determine which gene expression events are PKC-dependent.

-

Apoptosis: The role of PKC in apoptosis is complex and isoform-specific. GF109203X can help to dissect the pro- and anti-apoptotic functions of different PKC isoforms.

-

Cell Adhesion and Migration: PKC is involved in regulating the cytoskeleton and focal adhesions. GF109203X has been used to show that PKC activation is required for the upregulation of T cell adhesion.[7]

-

Ion Channel Regulation: GF109203X has been used to study the role of PKC in modulating the activity of calcium channels.[8]

Limitations and Considerations

While a powerful tool, it is crucial to use GF109203X with an understanding of its limitations:

-

Off-Target Effects: As shown in Table 2, at higher concentrations, GF109203X can inhibit other kinases, such as p90RSK and GSK-3.[6] It is therefore recommended to use the lowest effective concentration and, where possible, to confirm findings with a structurally different PKC inhibitor or with genetic approaches (e.g., siRNA).

-

ATP Concentration: The inhibitory potency of GF109203X is dependent on the ATP concentration in the assay.[6] This should be considered when comparing in vitro and cellular data.

-

Isoform Specificity: While GF109203X is selective for conventional and novel PKC isoforms, it is a pan-inhibitor within these groups and does not distinguish between, for example, PKCα and PKCβ.

Conclusion

GF109203X is an invaluable chemical probe for investigating PKC-mediated signal transduction. Its high potency and selectivity for PKC over many other kinases allow for the targeted interrogation of PKC function in a wide range of biological processes. By employing appropriate experimental controls and being mindful of its potential off-target effects, researchers can continue to use GF109203X to unravel the complexities of PKC signaling in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Bisindolylmaleimide I (GF-109203X) | Cell Signaling Technology [cellsignal.com]

- 3. selleckchem.com [selleckchem.com]

- 4. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GF109203X, a specific PKC inhibitor, abrogates anti-CD3 antibody-induced upregulation of CD4+ T cell adhesion to B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effect of the PKC inhibitor GF109203X on the release of Ca2+ from internal stores and Ca2+ entry in DDT1 MF-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

preliminary studies on Bisindolylmaleimide I hydrochloride effects

An In-depth Technical Guide to the Preliminary Studies on Bisindolylmaleimide I Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as GF-109203X and Gö 6850, is a potent, cell-permeable, and reversible inhibitor of Protein Kinase C (PKC).[1][2][3] As an ATP-competitive inhibitor, it has become an invaluable tool for dissecting the intricate signaling pathways mediated by PKC.[1][3] Its selectivity for PKC isoforms over many other kinases makes it a critical compound for research in various fields, including oncology, immunology, and neuroscience.[1][4] This guide provides a comprehensive overview of its chemical properties, mechanism of action, inhibitory profile, and detailed experimental protocols based on preliminary studies.

Chemical and Physical Properties

Proper handling and storage of this compound are crucial for maintaining its stability and ensuring reliable experimental outcomes.

| Property | Value | Reference |

| Synonyms | GF-109203X, Gö 6850 | [3] |

| Molecular Formula | C₂₅H₂₄N₄O₂・HCl | [5] |

| Molecular Weight | 448.94 g/mol | [5] |

| CAS Number | 176504-36-2 | [5] |

| Appearance | Solid | [1] |

| Purity | >98% | [1][6] |

| Solubility | Soluble in DMSO and Ethanol | [1][5] |

| Storage | Store at -20°C, protected from light. | [1][7] |

Mechanism of Action

The primary mechanism of action for this compound is the potent and selective inhibition of the Protein Kinase C (PKC) family of serine/threonine kinases.[8] It functions as a reversible, ATP-competitive inhibitor by binding to the ATP-binding site within the catalytic domain of PKC.[1][8] This action prevents the phosphorylation of downstream substrates, effectively blocking PKC-mediated signaling cascades that are integral to cellular processes like proliferation, differentiation, and apoptosis.[1]

The activation of conventional PKC isoforms, a key target of this inhibitor, begins with signals that activate Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and both Ca2+ and DAG are required to activate conventional PKC isoforms.[9] this compound acts directly at the level of the kinase, downstream of these activation events.[9]

While highly selective for PKC, at higher concentrations, it can also inhibit other kinases, most notably Glycogen Synthase Kinase 3 (GSK-3).[3][10]

Quantitative Data: Inhibitory Profile

This compound exhibits high potency for several PKC isoforms. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.

| Kinase Target | IC₅₀ (nM) | Source(s) |

| PKCα | 20 | [2][4] |

| PKCβI | 17 | [2][4] |

| PKCβII | 16 | [2][4] |

| PKCγ | 20 | [2][4] |

| PKCδ | 100-200 | [5][7] |

| PKCε | 100-200 | [5][7] |

| PKCζ | ~6000 | [5][7] |

| PKC (rat brain homogenate) | 15 | [9] |

| GSK-3 | 170-360 | [3] |

Biological and Cellular Effects

The inhibition of PKC by Bisindolylmaleimide I leads to a variety of cellular effects, making it a valuable tool for studying PKC-dependent processes.

| Cellular Process | Observed Effect | Source(s) |

| T-Cell Proliferation | Blocks antigen-driven T-cell proliferation but does not inhibit proliferation induced by Interleukin-2 (IL-2). | [1][9] |

| Neutrophil Adhesion | Inhibits phorbol (B1677699) ester-stimulated adhesion of neutrophils to endothelial cells. | [9] |

| Multidrug Resistance | Produces reversal activity on P-glycoprotein and MRP-mediated multidrug resistance. | [4] |

| Cancer Cell Proliferation | Reduces carbachol-stimulated ERK1/2 activation and subsequent proliferation of SNU-407 colon cancer cells. | [4] |

| Platelet Function | Inhibits α-thrombin-induced P47 phosphorylation. | [2][11] |

| DNA Synthesis | Inhibits DNA synthesis in quiescent Swiss 3T3 cells. | [2][11] |

| Extracellular Vesicle Release | Inhibits exosome and microvesicle (EMV) release from PC3 cells. | [2][11] |

| Chemosensitization | Enhances the cytotoxicity of 5-fluorouracil. | [2][11] |

Experimental Protocols

The following are representative protocols for common assays involving this compound. These should be considered templates and may require optimization for specific experimental conditions.

Preparation of Stock and Working Solutions

Proper preparation is critical for accurate and reproducible results.

-

Stock Solution (4 mM):

-

This compound is typically supplied as a lyophilized powder.[7]

-

To create a 4 mM stock solution, dissolve 500 μg of the powder in 0.28 ml of high-purity DMSO.[7]

-

Vortex and, if necessary, sonicate briefly to ensure the solution is clear.[8]

-

Dispense the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles.[7][8]

-

Store aliquots at -20°C, protected from light. The stock solution is stable for up to 3-4 months under these conditions.[7][12]

-

-

Working Solution:

-

On the day of the experiment, thaw an aliquot of the DMSO stock solution.

-

Dilute the stock to the final desired concentration in pre-warmed cell culture medium or kinase assay buffer. For cellular assays, a working concentration is typically in the range of 0.2-4 μM.[5][7]

-

Mix thoroughly by gentle inversion. Ensure the final DMSO concentration in the culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[8]

-

In Vitro PKC Kinase Assay

This protocol determines the direct inhibitory effect of the compound on PKC activity.

-

Materials:

-

Recombinant active PKC enzyme

-

Specific peptide or protein substrate (e.g., histone H1)

-

This compound

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 100 μM CaCl₂)

-

-

Procedure:

-

Prepare serial dilutions of this compound in the kinase reaction buffer.

-

In a reaction well (e.g., a 96-well plate), combine the recombinant PKC enzyme, the specific substrate, and the inhibitor at various concentrations.

-

Initiate the kinase reaction by adding ATP (e.g., 10 μM [γ-³²P]ATP).[4]

-

Incubate the reaction at 30°C for a specified time, typically 10-30 minutes.[4][13]

-

Terminate the reaction. If using radiolabeled ATP, this can be done by adding trichloroacetic acid to precipitate the proteins.[4]

-

Quantify substrate phosphorylation. For radiolabeling, this involves measuring ³²P incorporation via scintillation counting.[4] For non-radioactive methods like ADP-Glo™, follow the manufacturer's protocol to measure ADP production.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Proliferation (MTT) Assay

This protocol assesses the effect of the inhibitor on cell viability and proliferation.

-

Materials:

-

Cells of interest (e.g., SNU-407 colon cancer cells)

-

96-well plates

-

Complete culture medium

-

This compound working solutions

-

MTT reagent (5 mg/ml in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

-

Procedure:

-

Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.[4]

-

If required, serum-starve the cells for 18-24 hours.[4]

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 30 minutes).[4]

-

Add the stimulus if applicable (e.g., 1 mM carbachol) and incubate for the desired period (e.g., 48 hours).[4]

-

Add 10 μL of MTT solution to each well and incubate for 3 hours at 37°C.[4]

-

Carefully remove the medium.

-

Add 100 μL of solubilization solution (DMSO) to each well to dissolve the formazan (B1609692) crystals.[4]

-

Measure the absorbance at 570 nm using a microplate reader, with a background reading at 690 nm.[4]

-

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Bisindolylmaleimide I, Hydrochloride (#9841) Datasheet With Images | Cell Signaling Technology [cellsignal.cn]

- 6. Bisindolylmaleimide X hydrochloride (Ro 31-8425), PKC inhibitor (CAS 131848-97-0) | Abcam [abcam.com]

- 7. Bisindolylmaleimide I, Hydrochloride | Cell Signaling Technology [cellsignal.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. axonmedchem.com [axonmedchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. ≥95% (HPLC), protein kinase C inhibitor , solid | Sigma-Aldrich [sigmaaldrich.com]

- 13. benchchem.com [benchchem.com]

Bisindolylmaleimide I hydrochloride discovery and development

An In-Depth Technical Guide to Bisindolylmaleimide I Hydrochloride: Discovery, Development, and Application

Introduction

This compound, also known as GF 109203X or Gö 6850, is a highly selective and potent inhibitor of Protein Kinase C (PKC).[1][2][3] Its development was a significant step forward from the non-selective kinase inhibitor staurosporine (B1682477), offering researchers a more specific tool to investigate PKC-mediated signaling pathways.[4] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and experimental application of this compound for researchers, scientists, and drug development professionals.

Discovery and Development

The journey to this compound began with the discovery of natural compounds like arcyriarubin, which possess the bisindolylmaleimide core structure.[5] These compounds are biosynthetically related to indolocarbazoles.[5] The limitations of early kinase inhibitors like staurosporine, which showed high potency but poor selectivity, spurred the synthesis of more specific inhibitors.[4]

Structure-activity relationship (SAR) studies on staurosporine identified the substructures responsible for its high potency and lack of selectivity. This led to the synthesis of a series of bisindolylmaleimides designed to be potent and selective PKC inhibitors.[4] Bisindolylmaleimide I (GF 109203X) emerged from these efforts as a highly selective, cell-permeable, and reversible inhibitor of PKC.[2][3][4] It is structurally similar to staurosporine but with modifications that confer significant selectivity for PKC isozymes.[3]

Mechanism of Action

This compound functions as a competitive inhibitor at the ATP-binding site within the catalytic domain of Protein Kinase C.[4][6] By occupying the ATP pocket, it prevents the phosphorylation of PKC substrates, thereby inhibiting the downstream signaling cascade. The compound exhibits high selectivity for conventional (α, βI, βII, γ) and novel (δ, ε) PKC isozymes.[1][3][7]

While renowned for its PKC inhibition, Bisindolylmaleimide I has also been identified as a potent inhibitor of other kinases, most notably Glycogen Synthase Kinase-3 (GSK-3).[2][8] This off-target activity is an important consideration in experimental design. It has also been reported to act as a competitive antagonist at the serotonin (B10506) (5-HT) receptor subtype 5-HT3.[2]

Figure 1: PKC Signaling Pathway and Inhibition by Bisindolylmaleimide I.

Quantitative Data

The inhibitory activity of this compound has been quantified against various kinases. The data highlights its high potency and selectivity for PKC isoforms over other kinases.

Table 1: In Vitro Inhibitory Activity (IC₅₀)

| Kinase Target | IC₅₀ Value | Notes | Reference(s) |

| PKCα | 10 - 20 nM | Cell-free assay | [1][7][9] |

| PKCβI | 17 nM | Cell-free assay | [7][9] |

| PKCβII | 16 nM | Cell-free assay | [7][9] |

| PKCγ | 20 nM | Cell-free assay | [7][9] |

| PKCδ | 100 - 200 nM | In vitro | [1] |

| PKCε | 100 - 200 nM | In vitro | [1] |

| PKCζ | ~6 µM | In vitro, very weak inhibition | [1] |

| GSK-3 (adipocyte lysates) | 360 nM | In vitro | [3][8] |

| GSK-3β (immunoprecipitated) | 170 nM | In vitro | [3][8] |

| Protein Kinase A (PKA) | 2 µM | Much higher concentration needed | [3] |

Table 2: Binding Affinity and Other Properties

| Parameter | Value | Target | Reference(s) |

| Kᵢ (ATP competition) | 14 nM | PKC | [2][4] |

| Kᵢ (Antagonism) | 61 nM | 5-HT₃ Receptor | [2] |

| Cellular IC₅₀ | 0.2 - 2 µM | PKC | [1] |

Experimental Protocols

Detailed methodologies are crucial for the effective application of this compound in research.

Protocol 1: In Vitro PKC Kinase Assay

This protocol is adapted from methods used to determine the potency of PKC inhibitors.[7]

Objective: To measure the IC₅₀ of Bisindolylmaleimide I by quantifying the transfer of ³²P from [γ-³²P]ATP to a substrate.

Materials:

-

Purified PKC enzyme

-

This compound

-

[γ-³²P]ATP

-

Substrate: Lysine-rich histone (e.g., Type III-S)

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 100 µM CaCl₂

-

Lipid Activators: Phosphatidylserine (31 µg/mL), 1,2-sn-dioleylglycerol (0.5 µM)

-

Stop Solution: 30 mg/mL casein and 12% trichloroacetic acid (TCA)

Procedure:

-

Prepare a reaction mixture (final volume 80 µL) containing Reaction Buffer, lipid activators, histone substrate, and [γ-³²P]ATP (10 µM).

-

Add varying concentrations of Bisindolylmaleimide I (or DMSO as a vehicle control) to the reaction tubes.

-

Initiate the reaction by adding purified PKC (final concentration ~0.38 µg/mL).

-

Incubate the mixture for 10 minutes at 30°C.

-

Stop the reaction by adding 30 µL of casein solution followed by 0.9 mL of 12% TCA to precipitate the proteins.

-

Pellet the precipitate by centrifugation.

-

Wash the pellet to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity in the pellet using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of Bisindolylmaleimide I and determine the IC₅₀ value by non-linear regression analysis.

Protocol 2: Cellular Proliferation (MTT) Assay

This protocol assesses the effect of Bisindolylmaleimide I on cell proliferation stimulated by PKC activators.[7]

Objective: To determine the effect of PKC inhibition by Bisindolylmaleimide I on the proliferation of cultured cells.

Materials:

-

Cell line (e.g., SNU-407 colon cancer cells, Swiss 3T3 fibroblasts)

-

Culture medium (e.g., RPMI 1640)

-

PKC activator (e.g., carbachol, phorbol (B1677699) esters)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Serum-starve the cells for 18-24 hours to synchronize them.

-

Pre-treat the cells with various concentrations of Bisindolylmaleimide I for 30 minutes.

-

Stimulate the cells with a PKC activator (e.g., 1 mM carbachol) and incubate for 48 hours.

-

Add 10 µL of MTT solution to each well and incubate for 3 hours at 37°C.

-

Remove the medium and dissolve the formazan (B1609692) crystals in 100 µL of DMSO.

-

Measure the absorbance at 570 nm (with background subtraction at 690 nm) using a microplate reader.

-

Express results as a percentage of the control (stimulated cells without inhibitor) to determine the inhibitory effect on proliferation.

Figure 2: General experimental workflow for kinase inhibitor evaluation.

Applications and Future Directions

This compound remains a cornerstone tool for studying PKC-dependent cellular processes, including proliferation, differentiation, apoptosis, and platelet aggregation.[4][7] Its ability to inhibit GSK-3 has also opened avenues for investigating pathways regulated by this kinase.[8] While its clinical development has been superseded by more advanced and isoform-specific inhibitors like Enzastaurin and Ruboxistaurin, the principles learned from its discovery and development continue to inform modern drug design.[5] Future research may focus on leveraging the dual PKC/GSK-3 inhibitory profile of bisindolylmaleimide derivatives for novel therapeutic strategies.

Conclusion

This compound was a landmark achievement in the development of selective kinase inhibitors. Its discovery provided the scientific community with a precise tool to dissect the complex roles of Protein Kinase C in cellular signaling. The quantitative data on its potency and the detailed experimental protocols for its use underscore its continued relevance in both basic and translational research. Understanding its history, mechanism, and application is essential for any scientist working in the field of signal transduction and drug discovery.

References

- 1. Bisindolylmaleimide I (GF-109203X) | Cell Signaling Technology [cellsignal.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Bisindolylmaleimide I [sigmaaldrich.com]

- 4. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]

- 9. medchemexpress.com [medchemexpress.com]

Bisindolylmaleimide I: A Technical Guide to its Biological Effects and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisindolylmaleimide I (also known as GF109203X and Gö 6850) is a synthetic compound that has become an indispensable tool in cellular biology and pharmacology. Structurally similar to staurosporine, it was developed as a potent and highly selective inhibitor of Protein Kinase C (PKC) isozymes.[1][2][3] As a cell-permeable and reversible inhibitor, it acts as a competitive inhibitor at the ATP-binding site of its target kinases.[3][4] This guide provides an in-depth overview of the biological effects of Bisindolylmaleimide I, detailing its mechanism of action, quantitative inhibitory data, off-target effects, and the experimental protocols used for its characterization. Its utility as a chemical probe for dissecting PKC-dependent signal transduction pathways is well-established, though a comprehensive understanding of its broader kinase profile is crucial for the accurate interpretation of experimental outcomes.[1][4]

Mechanism of Action

The primary mechanism of action for Bisindolylmaleimide I is the competitive inhibition of the ATP-binding site on the catalytic domain of protein kinases, with a particular selectivity for Protein Kinase C (PKC) isozymes.[4] This prevents the phosphorylation of downstream protein substrates, thereby blocking the signaling cascades they regulate.[5] While highly selective compared to broader kinase inhibitors like staurosporine, it is not entirely specific to PKC.[1][3][6] Notably, it is also a potent inhibitor of Glycogen (B147801) Synthase Kinase-3 (GSK-3), an effect that may account for some of its observed biological activities, such as insulin-like effects on glycogen synthase.[7][8][9] Other identified off-targets include the p90 ribosomal S6 kinase (p90RSK).[4][10]

Quantitative Data: Inhibitory Profile and Cellular Effects

The potency and selectivity of Bisindolylmaleimide I have been quantified across various kinases and cellular systems. The following tables summarize these key quantitative metrics.

Table 1: Inhibitory Activity of Bisindolylmaleimide I against Protein Kinases

| Target Kinase | IC50 Value (in vitro) | Comments | Source |

| PKC Isozymes | |||

| PKCα (alpha) | 20 nM | Highly potent inhibition of conventional PKC. | [1][8][9] |

| PKCβI (beta I) | 17 nM | Highly potent inhibition of conventional PKC. | [1][8][9] |

| PKCβII (beta II) | 16 nM | Highly potent inhibition of conventional PKC. | [1][8][9] |

| PKCγ (gamma) | 20 nM | Highly potent inhibition of conventional PKC. | [1][8][9] |

| PKCδ (delta) | 100-200 nM | Less potent against novel PKC isoforms. | [11] |

| PKCε (epsilon) | 100-200 nM | Less potent against novel PKC isoforms. | [11] |

| PKCζ (zeta) | ~6 µM | Very weak inhibitor of atypical PKC isoforms. | [11] |

| Off-Target Kinases | |||

| GSK-3 (in lysates) | 360 nM | Potent off-target inhibition. | [7][12] |

| GSK-3β (immunoprecipitated) | 170 nM | Direct inhibition of the purified enzyme. | [7][12] |

| Protein Kinase A (PKA) | 2 µM | Significantly less potent than against PKC. | [2] |

| p90RSK | Potency comparable to PKC inhibition | Inhibition of RSK2 isoform confirmed. | [4][10] |

Table 2: Cellular and Physiological Effects of Bisindolylmaleimide I

| Cellular Process | Effective Concentration | Cell/System Type | Observed Effect | Source |

| Platelet Aggregation | IC50: 760 nM | Human Platelets | Inhibition of collagen-induced aggregation. | [8][13] |

| DNA Synthesis | 0-1 µM | Swiss 3T3 Cells | Inhibition of DNA synthesis. | [8][13][14] |

| GSK-3 Activity | 5 µM | Adipocyte Lysates | Reduced GSK-3 activity to ~25% of control. | [7][8][14] |

| Exosome Release | 10 µM (24h) | PC3 Cells | Inhibition of exosome and microvesicle release. | [8][14] |

| Cytotoxicity Enhancement | 10 µM (24h) | - | Enhances the cytotoxicity of 5-fluorouracil. | [8][14] |

| Hair Follicle Proliferation | 1-4 µM | Mouse Hair Follicles | Delays the decline in DNA synthesis. | [15] |

| Necrosis Inhibition | Not specified | Neurons and other cells | Protects against oxidant-induced necrosis. | [16] |

Core Biological Effects

Inhibition of PKC-Mediated Signaling

As a potent PKC inhibitor, Bisindolylmaleimide I effectively blocks numerous cellular processes regulated by this kinase family. This includes reversing the effects of PKC activators like phorbol (B1677699) esters and inhibiting signaling pathways initiated by growth factors that rely on PKC activation.[13] For example, it significantly reduces carbachol-stimulated ERK1/2 activation, which subsequently inhibits the proliferation of certain colon cancer cells.[1] It also prevents platelet aggregation induced by stimuli that activate PKC, such as collagen and α-thrombin.[1][13]

References

- 1. selleckchem.com [selleckchem.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. researchgate.net [researchgate.net]

- 4. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Isoenzyme specificity of bisindolylmaleimides, selective inhibitors of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]

- 8. medchemexpress.com [medchemexpress.com]

- 9. axonmedchem.com [axonmedchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Bisindolylmaleimide I (GF-109203X) | Cell Signaling Technology [cellsignal.com]

- 12. caymanchem.com [caymanchem.com]

- 13. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Bisindolylmaleimide protein-kinase-C inhibitors delay the decline in DNA synthesis in mouse hair follicle organ cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Bisindolylmaleimide I and V inhibit necrosis induced by oxidative stress in a variety of cells including neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Bisindolylmaleimide I Hydrochloride: An In-depth Technical Guide for T-cell Proliferation Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Bisindolylmaleimide I hydrochloride (also known as GF109203X) in T-cell proliferation studies. It is designed to equip researchers with the necessary information to design, execute, and interpret experiments utilizing this potent and selective Protein Kinase C (PKC) inhibitor.

Introduction

Bisindolylmaleimide I is a highly selective, cell-permeable, and reversible inhibitor of Protein Kinase C (PKC) isozymes.[1] It acts as a competitive inhibitor at the ATP-binding site of PKC.[2] T-cell activation and subsequent proliferation are critically dependent on signaling pathways that involve PKC. Upon T-cell receptor (TCR) and CD28 co-stimulation, a signaling cascade is initiated, leading to the activation of PKC isoforms. These kinases, in turn, phosphorylate downstream targets that are essential for the transcriptional activation of genes required for cell cycle entry and proliferation, such as Interleukin-2 (IL-2). By inhibiting PKC, Bisindolylmaleimide I provides a powerful tool to dissect the role of this signaling nexus in T-cell biology and to explore its potential as an immunomodulatory agent.

Mechanism of Action in T-cell Proliferation

T-cell proliferation is a complex process initiated by the engagement of the T-cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC), along with co-stimulatory signals, most notably from the CD28 receptor. This dual signaling activates a cascade of intracellular events, a crucial component of which is the activation of Protein Kinase C (PKC).

Bisindolylmaleimide I exerts its inhibitory effect on T-cell proliferation primarily by targeting conventional (α, βI, βII, γ) and novel (δ, ε) PKC isoforms. By competitively binding to the ATP-binding site of these kinases, it prevents the phosphorylation of their downstream substrates. This blockade disrupts the signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1, which are essential for the expression of genes required for cell cycle progression and proliferation, including the gene for Interleukin-2 (IL-2), a key cytokine for T-cell proliferation.

References

Methodological & Application

Application Notes and Protocols for Bisindolylmaleimide I Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisindolylmaleimide I hydrochloride, also known as GF109203X or Gö 6850, is a potent, cell-permeable, and reversible inhibitor of Protein Kinase C (PKC) isoforms.[1][2][3] Structurally similar to staurosporine, it demonstrates significantly greater selectivity for PKC over other kinases, making it an invaluable tool for dissecting PKC-mediated signal transduction pathways.[4][5] It acts as an ATP-competitive inhibitor at the catalytic domain of PKC.[2][5] This document provides detailed protocols and application notes for the use of this compound in cell culture experiments.

Mechanism of Action

Bisindolylmaleimide I primarily exerts its biological effects by inhibiting the conventional (α, βI, βII, γ) and novel (δ, ε) PKC isozymes.[1][2] PKC is a family of serine/threonine kinases that are central to many cellular signaling cascades, regulating processes such as cell proliferation, differentiation, apoptosis, and vesicle release.[1][6] Upon activation, typically by diacylglycerol (DAG) and Ca2+, PKC phosphorylates a wide array of substrate proteins. Bisindolylmaleimide I competitively binds to the ATP-binding site of PKC, thereby preventing the phosphorylation of its substrates and blocking downstream signaling events.[5][6] While highly selective for PKC, it's important to note that at higher concentrations, Bisindolylmaleimide I can also inhibit other kinases, such as Glycogen Synthase Kinase-3 (GSK-3) and p90 ribosomal S6 kinase (p90RSK).[1][7][8][9]

Data Presentation

Table 1: Inhibitory Potency (IC50) of Bisindolylmaleimide I against various kinases

| Target Kinase | IC50 (nM) | Assay Conditions |

| PKCα | 20 | Cell-free assay |

| PKCβI | 17 | Cell-free assay |

| PKCβII | 16 | Cell-free assay |

| PKCγ | 20 | Cell-free assay |

| GSK-3 (in cell lysates) | 360 | Rat epididymal adipocytes |

| GSK-3β (immunoprecipitated) | 170 | Rat epididymal adipocytes |

| p90RSK2 (at 5 mM ATP) | 7400 | In vitro kinase assay |

| Protein Kinase A (PKA) | 2000 | Not specified |

Data compiled from multiple sources.[1][2][3][4][7][8][9] Note that IC50 values can vary depending on assay conditions.

Table 2: Effective Concentrations of Bisindolylmaleimide I in Cell Culture

| Cell Line | Concentration | Incubation Time | Observed Effect |

| Swiss 3T3 cells | 0-1 µM | Not specified | Inhibition of DNA synthesis.[1][3] |

| SNU-407 colon cancer cells | 1 µM | 48 hours | Reduction of carbachol-stimulated ERK1/2 activation and proliferation.[4] |

| Rat epididymal adipocytes | 5 µM | Not specified | Reduction of GSK-3 activity to 25.1±4.3% of control.[1][3][7] |

| PC3 cells | 10 µM | 24 hours | Inhibition of exosome and microvesicle release.[1][3] |

| PC3 cells | 10 µM | 24 hours | Enhancement of 5-fluorouracil (B62378) cytotoxicity.[1][3] |

| RAW264.7 cells | IC50 = 1.5 µM | 24 hours | Protection against Bacillus anthracis lethal toxin-mediated cytotoxicity.[4] |

| Human platelets | Not specified | Not specified | Prevention of PKC-mediated phosphorylation of a 47 kDa protein.[5] |

| Adult rat ventricular myocytes | ≥3 µM | Not specified | Significant reduction of eEF2K phosphorylation (an index of p90RSK activity).[8][9] |

Mandatory Visualizations

Signaling Pathways

Caption: PKC signaling pathway and points of inhibition by Bisindolylmaleimide I.

Experimental Workflow

Caption: A typical experimental workflow for using Bisindolylmaleimide I in cell culture.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Sterile microcentrifuge tubes

-

Pre-warmed complete cell culture medium

Procedure:

-

Stock Solution Preparation:

-

To prepare a 4 mM stock solution, dissolve 500 μg of this compound powder (MW: 448.94 g/mol ) in 0.28 ml of anhydrous DMSO.[10]

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

-

Storage:

-

Working Solution Preparation:

-

On the day of the experiment, thaw an aliquot of the stock solution at room temperature.

-

Dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium. For example, for a final concentration of 2 µM, dilute the 4 mM stock solution 1:2000 in the culture medium.

-

Mix thoroughly by gentle inversion before adding to the cells.

-

Note: The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity.

-

Protocol 2: Cell Viability/Proliferation Assay (MTT Assay)

This protocol determines the effect of Bisindolylmaleimide I on cell proliferation and viability.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

Bisindolylmaleimide I working solutions (various concentrations)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth and prevent confluency by the end of the experiment. Allow cells to attach overnight in a CO₂ incubator.[4][11]

-

Treatment: The next day, remove the medium and replace it with fresh medium containing various concentrations of Bisindolylmaleimide I (e.g., 0.1 to 10 µM).[6] Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a no-treatment control.

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).[11]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[4][11]

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]

-

Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Western Blot Analysis of PKC Substrate Phosphorylation

This protocol assesses the inhibitory effect of Bisindolylmaleimide I on the phosphorylation of a known PKC substrate (e.g., MARCKS) or downstream targets.

Materials:

-

Cells of interest

-

6-well or 10 cm cell culture dishes

-

Bisindolylmaleimide I working solutions

-

PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA)

-

SDS-PAGE and Western blot equipment

-

Primary antibodies (e.g., anti-phospho-MARCKS, anti-total-MARCKS, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) reagent

Procedure:

-

Cell Culture and Treatment: Seed cells and allow them to attach. Pre-treat the cells with the desired concentration of Bisindolylmaleimide I (or vehicle control) for 30 minutes to 1 hour.[4]

-

Stimulation: Stimulate the cells with a PKC activator (e.g., PMA) for a short period (e.g., 15-30 minutes) to induce substrate phosphorylation. Include a non-stimulated control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.[11]

-

Protein Quantification: Determine the protein concentration of each lysate.[11]

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[11]

-

Block the membrane and incubate with the primary antibody against the phosphorylated substrate.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an ECL reagent.[11]

-

-

Data Analysis: Re-probe the membrane with an antibody against the total substrate protein and a loading control (e.g., β-actin) to normalize the data. Quantify the band intensities to determine the extent of phosphorylation inhibition.

Troubleshooting

-

High Cell Toxicity or Off-Target Effects: If significant cell death or unexpected effects are observed, the concentration of Bisindolylmaleimide I may be too high, leading to non-specific toxicity or inhibition of other kinases like GSK-3.[7][11]

-

Solution: Perform a dose-response curve to determine the optimal, non-toxic concentration. Lower the concentration and/or shorten the incubation time. Use a structurally different PKC inhibitor to confirm that the observed effect is PKC-dependent.

-

-

No or Little Inhibitory Effect:

-

Solution: Verify the activity of the compound; ensure stock solutions are prepared and stored correctly. Confirm the expression and activity of PKC isoforms in your specific cell line. Ensure the chosen downstream readout is indeed PKC-dependent in your experimental system.

-

Disclaimer: This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific cell lines and experimental conditions. Always consult the relevant safety data sheets (SDS) before handling any chemical reagents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Bisindolylmaleimide I [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]

- 8. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bisindolylmaleimide I, Hydrochloride (#9841) Datasheet With Images | Cell Signaling Technology [cellsignal.cn]

- 11. benchchem.com [benchchem.com]

Application Notes and Protocols: Preparation of Bisindolylmaleimide I Hydrochloride Stock Solution

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and supporting data for the preparation and use of Bisindolylmaleimide I hydrochloride, a potent and selective inhibitor of Protein Kinase C (PKC).

Physicochemical Properties

Bisindolylmaleimide I (also known as GF 109203X, Gö 6850) is a cell-permeable, reversible, and ATP-competitive inhibitor of PKC.[1][2] The hydrochloride form is an enhanced water-soluble version of the parent compound.[2] Proper preparation of stock solutions is critical for experimental accuracy and reproducibility.

| Property | Value | Source(s) |

| Molecular Formula | C₂₅H₂₄N₄O₂ • HCl | [3][4] |

| Molecular Weight | 448.94 g/mol | [3][4] |

| CAS Number | 176504-36-2 | [2][3][4] |

| Appearance | Orange-red to deep orange solid | [2] |

| Purity | ≥95% to >99% (HPLC) | [2][3][5] |

| Solubility | - DMSO: up to 82 mg/mL | [2][6][7] |

| - DMF: 3 mg/mL | [1] | |

| - Water: 10 mg/mL | [2] | |

| - Ethanol: Insoluble to 1 mg/mL | [6] | |

| Storage (Lyophilized) | Store at -20°C, desiccated, protected from light. Stable for at least 24 months. | [3][4] |

| Storage (In Solution) | Store in aliquots at -20°C or -80°C. Use within 1-3 months to prevent loss of potency. Avoid repeated freeze-thaw cycles. | [3][4][6][8] |

Experimental Protocols

2.1. Materials Required

-

This compound powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

2.2. Safety Precautions

-

Handle this compound in a well-ventilated area.

-

DMSO is a potent solvent that can facilitate the absorption of compounds through the skin. Always wear gloves and appropriate PPE.

-

Consult the Safety Data Sheet (SDS) for complete handling and safety information.

2.3. Protocol for Preparing a 4 mM Stock Solution in DMSO

This protocol provides a specific example for preparing a commonly used concentration. Adjust calculations as needed for different desired concentrations or package sizes.

-

Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

-

Calculation: To prepare a 4 mM stock solution from a 500 μg powder supply, the required volume of DMSO must be calculated.

-

Molecular Weight (MW) = 448.94 g/mol

-

Mass (m) = 500 μg = 0.0005 g

-

Desired Concentration (C) = 4 mM = 0.004 mol/L

-

Volume (V) = m / (C * MW) = 0.0005 g / (0.004 mol/L * 448.94 g/mol ) ≈ 0.000278 L = 0.28 mL

-

-

Dissolution: Carefully add 0.28 mL (280 μL) of high-purity DMSO to the vial containing 500 μg of the compound.[3][4]

-

Homogenization: Cap the vial securely and vortex thoroughly until the powder is completely dissolved. The solution should be clear. Gentle warming or sonication can be used to aid dissolution if necessary.[7]

-

Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.[3][4]

-

Storage: Store the aliquots at -20°C, protected from light. The solution is stable for up to 3 months under these conditions.[3][4] For longer-term storage (up to 6 months), -80°C is recommended.[8]

2.4. Preparation of Working Solutions

To prepare a working solution, the DMSO stock must be diluted in an appropriate aqueous buffer or cell culture medium.

-

Example Dilution: To achieve a final working concentration of 4 μM, dilute the 4 mM stock solution 1:1000 in the desired medium (e.g., add 1 μL of stock solution to 999 μL of medium).[3][4]

-

Important Note: DMSO can be toxic to cells at higher concentrations. Ensure the final concentration of DMSO in your assay is typically ≤0.1% to minimize solvent effects.

Quantitative Data Summary

Bisindolylmaleimide I is a highly selective inhibitor for several PKC isozymes.

| Target | IC₅₀ / Kᵢ | Assay Type | Source(s) |

| PKCα | 10-20 nM | In vitro | [3][4][6] |

| PKCβI | 17 nM | In vitro | [6][7] |

| PKCβII | 16 nM | In vitro | [6][7] |

| PKCγ | 10-20 nM | In vitro | [3][4][6] |

| PKCδ | 100-200 nM | In vitro | [3][4] |

| PKCε | 100-200 nM | In vitro | [3][4] |

| PKCζ | ~6 μM | In vitro | [3][4][9] |

| GSK-3β | 170-360 nM | In vitro | [1] |

| PKC (Cellular) | 0.2-2 μM | In vivo / Cellular Assays | [3][4][9] |

| Recommended Working Concentration | 2-4 μM | Cellular Assays | [3][4] |

Visualizations

Diagrams are provided to illustrate key workflows and biological pathways.

Caption: Workflow for preparing this compound stock solution.

Caption: Inhibition of PKC by Bisindolylmaleimide I at the ATP-binding site.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Bisindolylmaleimide I, Hydrochloride An enhanced water-soluble form of Bisindolylmaleimide I. | 176504-36-2 [sigmaaldrich.com]

- 3. Bisindolylmaleimide I, Hydrochloride | Cell Signaling Technology [cellsignal.com]

- 4. Bisindolylmaleimide I, Hydrochloride (#9841) Datasheet With Images | Cell Signaling Technology [cellsignal.cn]

- 5. ≥95% (HPLC), protein kinase C inhibitor , solid | Sigma-Aldrich [sigmaaldrich.com]

- 6. selleckchem.com [selleckchem.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. cellsignal.jp [cellsignal.jp]

Application Notes and Protocols: Bisindolylmaleimide I in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisindolylmaleimide I, also known as GF109203X or Gö 6850, is a highly selective, cell-permeable, and reversible inhibitor of Protein Kinase C (PKC).[1] Structurally similar to staurosporine, it demonstrates greater selectivity for PKC isoforms, making it an invaluable tool for dissecting PKC-mediated signal transduction pathways implicated in cancer.[1][2] It functions as an ATP-competitive inhibitor, targeting the catalytic domain of PKC.[1][3] These characteristics make Bisindolylmaleimide I widely used in cancer research to study and inhibit cellular processes such as proliferation, apoptosis, and drug resistance.[2][4][5]

Mechanism of Action

Bisindolylmaleimide I exerts its biological effects primarily by inhibiting the kinase activity of PKC isozymes. The PKC family plays a crucial role in signal transduction, regulating cell proliferation, differentiation, and survival.[3] In many cancers, the PKC signaling pathway is dysregulated. Bisindolylmaleimide I competitively binds to the ATP-binding site of PKC, preventing the phosphorylation of its downstream substrates and thereby blocking the signaling cascade.[1][3] It shows high selectivity for conventional PKC isozymes (α, βI, βII, γ) and novel isozymes (δ, ε).[1] While it is a potent PKC inhibitor, some studies indicate it can also inhibit other kinases, such as GSK-3, at higher concentrations.[6]

Data Presentation

Quantitative data from in-vitro kinase assays and cell-based assays demonstrate the potency and selectivity of Bisindolylmaleimide I.

Table 1: Inhibitory Potency (IC₅₀) of Bisindolylmaleimide I against PKC Isoforms

| Target Kinase | IC₅₀ (nM) | Source(s) |

|---|---|---|

| PKCα | 20 | [2][6] |

| PKCβI | 17 | [2][6] |

| PKCβII | 16 | [2][6] |

| PKCγ | 20 | [2][6] |

| Bovine Brain PKC | 10 |[1][6] |

Table 2: Exemplary Applications of Bisindolylmaleimide I in Cancer Cell Lines

| Cell Line | Cancer Type | Concentration | Observed Effect | Source(s) |

|---|---|---|---|---|

| SNU-407 | Colon Cancer | 1 µM | Reduction of carbachol-stimulated ERK1/2 activation and proliferation. | [2] |

| MTLn3 | Mammary Adenocarcinoma | Not specified | Potentiated the effects of doxorubicin (B1662922) on inhibiting colony formation. | [5] |

| PC3 | Prostate Cancer | 10 µM | Inhibition of exosome and microvesicle (EMV) release. |[6] |

Experimental Protocols

Protocol 1: Cell Viability and Proliferation (MTT Assay)

This protocol determines the effect of Bisindolylmaleimide I on the viability and proliferation of cancer cells. The MTT assay measures the metabolic activity of cells, which correlates with the number of viable cells.[2][7]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)

-

Bisindolylmaleimide I stock solution (e.g., 10 mM in DMSO)[7]

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

-

DMSO (cell culture grade)

-

Multichannel pipette and microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[7]

-

Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[7]

-

Compound Treatment:

-

Prepare serial dilutions of Bisindolylmaleimide I in complete medium from the stock solution. A typical concentration range is 0.1 µM to 10 µM.[8]

-

Include a vehicle control (DMSO) at a final concentration equal to that in the highest dose of the compound (typically ≤ 0.1%).[8][9]

-

Remove the old medium and add 100 µL of the medium containing the different concentrations of Bisindolylmaleimide I or vehicle control.

-

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).[10]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[11]

-

Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10-15 minutes.[11]

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: Western Blot Analysis of PKC Pathway Inhibition

This protocol is used to detect changes in the phosphorylation status of PKC downstream targets, confirming the inhibitory effect of Bisindolylmaleimide I on the signaling pathway.[3]

Materials:

-

Treated and untreated cell pellets

-

Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and electrophoresis system

-

PVDF or nitrocellulose membrane and transfer system

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-PKC substrate, anti-total protein, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate and imaging system

Procedure:

-

Cell Treatment: Culture cells to 70-80% confluency. Treat with desired concentrations of Bisindolylmaleimide I for a specified time. If investigating a stimulated pathway, add an agonist (e.g., PMA) for a short period before harvesting.[12]

-

Cell Lysis: Wash cells with ice-cold PBS, then add ice-cold lysis buffer. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[13]

-

Clarify Lysate: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.[13]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[3]

-

Sample Preparation: Normalize protein samples to the same concentration and add Laemmli sample buffer. Boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel and run the electrophoresis to separate proteins by size.[7]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[3]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13]

-

Antibody Incubation:

-

Detection: Wash the membrane three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[7]

-

Analysis: Quantify band intensity using densitometry software. To confirm equal protein loading, the membrane can be stripped and re-probed for the total protein and/or a loading control like GAPDH.[13]

References

- 1. Bisindolylmaleimide I [sigmaaldrich.com]

- 2. selleckchem.com [selleckchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Bisindolylmaleimides in anti-cancer therapy - more than PKC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]